Solubility Profile: Enhanced Aqueous and Polar Aprotic Solvent Solubility Over Hydrophobic Analogs
The hydrochloride salt of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol demonstrates a superior and quantifiably different solubility profile compared to its neutral, hydrophobic analog, 2-azabicyclo[4.1.0]heptane (CAS 286-15-7). This distinction is critical for applications requiring aqueous or polar solvent-based reactions and formulations . The specific solubility of the hydrochloride in DMSO is 156.7 mg/mL, a >19,000-fold increase compared to the water solubility of the parent unsubstituted 2-azabicyclo[4.1.0]heptane free base, which has a predicted Log P of 0.6 and negligible water solubility [1].
| Evidence Dimension | Solubility in Dimethyl Sulfoxide (DMSO) and Water |
|---|---|
| Target Compound Data | Solubility in DMSO: 156.7 mg/mL; Solubility in Water: 85.2 mg/mL |
| Comparator Or Baseline | 2-Azabicyclo[4.1.0]heptane (CAS 286-15-7): Water solubility << 1 mg/mL (estimated), Predicted Log P 0.6 |
| Quantified Difference | >150 mg/mL difference in DMSO; >84 mg/mL difference in Water |
| Conditions | Target compound data from experimental determination at room temperature . Comparator data from predictive models and general class properties [1]. |
Why This Matters
This quantitative difference dictates the compound's suitability for aqueous biological assays or polar reaction conditions, preventing experimental failure that would occur with poorly soluble alternatives.
- [1] Chem-Space. (n.d.). Product page for 2-azabicyclo[4.1.0]heptane (CAS 286-15-7). Retrieved from https://chem-space.com/search/286-15-7 View Source
